molecular formula C5H8N2O3 B119816 (S)-methyl 2-oxoimidazolidine-4-carboxylate CAS No. 157001-86-0

(S)-methyl 2-oxoimidazolidine-4-carboxylate

Cat. No. B119816
M. Wt: 144.13 g/mol
InChI Key: DYARMGVFGYGGSF-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-methyl 2-oxoimidazolidine-4-carboxylate” is a chemical compound with the formula C5H8N2O3 and a molecular weight of 144.13 . It is used in asymmetric synthesis and is a part of the imidazolidines family .


Synthesis Analysis

The synthesis of “(S)-methyl 2-oxoimidazolidine-4-carboxylate” involves both upstream and downstream synthesis routes . The upstream synthesis route involves the compound with CAS No. 20901-53-5 . The downstream synthesis route involves compounds with CAS Nos. 186581-53-3 and 59760-01-9 . The synthesis paths are referenced from Tetrahedron Letters, 1994, vol. 35, # 40, p. 7371 - 7374 .


Molecular Structure Analysis

The InChI code for “(S)-methyl 2-oxoimidazolidine-4-carboxylate” is 1S/C5H8N2O3/c1-10-4 (8)3-2-6-5 (9)7-3/h3H,2H2,1H3, (H2,6,7,9)/t3-/m0/s1 . The InChI key is DYARMGVFGYGGSF-VKHMYHEASA-N .

It is stored at a temperature of 4 degrees Celsius . The boiling point and linear structure formula are not provided .

Safety And Hazards

The safety information for “(S)-methyl 2-oxoimidazolidine-4-carboxylate” includes several precautionary statements. It is advised to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, keep away from heat/sparks/open flames/hot surfaces, and avoid spraying on an open flame or other ignition source . It should also be kept/stored away from clothing/combustible materials .

properties

IUPAC Name

methyl (4S)-2-oxoimidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYARMGVFGYGGSF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-oxoimidazolidine-4-carboxylate

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